![molecular formula C28H27ClN2O B10864874 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864874.png)
10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a dimethyl group attached to a hexahydro-dibenzo-diazepin core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Core Structure: The initial step involves the formation of the dibenzo[b,e][1,4]diazepin core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The benzyl, chlorophenyl, and dimethyl groups are introduced through substitution reactions. For example, benzylation can be performed using benzyl chloride in the presence of a base like sodium hydride.
Final Cyclization and Purification: The final step involves cyclization to form the hexahydro structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing large-scale purification techniques like industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3-(4-chlorophenyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
Compared to similar compounds, 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents and their positions on the core structure. These differences can lead to distinct chemical reactivity and biological activity, making it a compound of particular interest in research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine class and exhibits significant biological activity primarily through its interactions with neurotransmitter systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The molecular formula of the compound is C28H27ClN2O. Its complex structure includes multiple substituents that influence its biological behavior. The presence of a benzyl group and a chlorophenyl group is particularly noteworthy as these groups can enhance the compound's pharmacological profile.
Table 1: Structural Features of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Contains methoxy group | Enhanced lipophilicity |
11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Dimethyl substitution | Altered pharmacokinetics |
11-(3-nitrophenyl)-3-methyl-2,3-dihydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Nitro group presence | Potential anti-inflammatory effects |
The primary mechanism of action for This compound involves its interaction with gamma-aminobutyric acid (GABA) receptors. By enhancing GABAergic transmission, this compound may exhibit anxiolytic and sedative effects. GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and compounds that modulate its activity are often investigated for their potential in treating anxiety disorders and other neurological conditions .
Pharmacological Effects
Research indicates that this compound may also possess neuroprotective properties. Its structural characteristics suggest potential efficacy against various neurological disorders by influencing neurotransmitter systems beyond GABA receptors. Studies have shown that compounds with similar structures can affect serotonin and dopamine pathways as well .
Case Studies and Research Findings
Recent studies have evaluated the biological activity of this compound in various models:
- Anxiolytic Activity : In animal models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. This effect was attributed to enhanced GABAergic transmission .
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests a potential role in neurodegenerative disease prevention .
- Binding Affinity Studies : Research utilizing radiolabeled ligand binding assays indicated that the compound has a high affinity for GABA_A receptors. This finding supports its proposed mechanism of action as an anxiolytic agent .
Properties
Molecular Formula |
C28H27ClN2O |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
5-benzyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H27ClN2O/c1-28(2)16-23-26(25(32)17-28)27(20-12-6-7-13-21(20)29)31(18-19-10-4-3-5-11-19)24-15-9-8-14-22(24)30-23/h3-15,27,30H,16-18H2,1-2H3 |
InChI Key |
YLBHACCMDZAHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.